2-Bromo-3-chlorophenylacetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

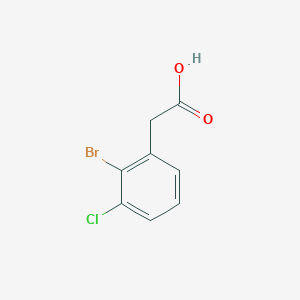

Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromo-3-chlorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO2/c9-8-5(4-7(11)12)2-1-3-6(8)10/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWWZVTBUNNJBBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Br)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-3-chlorophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Halogenated Phenylacetic Acid Intermediate

2-Bromo-3-chlorophenylacetic acid, identified by the CAS Number 1261775-55-6, is a halogenated aromatic carboxylic acid.[1][2][3][4][5] Its structure, featuring a phenylacetic acid backbone substituted with both bromine and chlorine atoms at the 2 and 3 positions of the phenyl ring respectively, makes it a valuable and reactive intermediate in organic synthesis. The presence and specific positioning of these halogen atoms significantly influence the molecule's electronic properties and reactivity, opening up diverse synthetic pathways.

This guide provides a comprehensive overview of the chemical and physical properties of this compound, its synthesis, reactivity, potential applications, and safety considerations. The information presented herein is intended to empower researchers and drug development professionals in leveraging this compound for the synthesis of novel molecules with potential therapeutic or agrochemical applications.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1261775-55-6 | [1][2][3][4][5][6] |

| Molecular Formula | C₈H₆BrClO₂ | [1][2][3][4][5] |

| Molecular Weight | 249.49 g/mol | [1][2][3][4] |

| Appearance | Solid (predicted) | |

| Melting Point | Data not available | [2] |

| Boiling Point | Data not available | [2] |

| Solubility | Data not available | |

| Purity | Typically available at ≥95% | [4] |

It is important to note that the melting and boiling points, as well as solubility data for the specific 2-bromo-3-chloro isomer, are not consistently reported in publicly accessible databases. Researchers should consider experimental determination of these properties for their specific batches.

Molecular Structure

The structural arrangement of this compound is fundamental to its reactivity.

Caption: 2D structure of this compound.

Synthesis and Reactivity

Proposed Synthesis Pathway

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be proposed based on established organic chemistry principles and published methods for analogous compounds. A potential starting material is 3-chloroacetophenone.

Caption: Proposed synthesis of this compound.

Step-by-Step Methodology (Proposed):

-

Bromination of 3-Chloroacetophenone: 3-Chloroacetophenone can be subjected to α-bromination using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide (BPO) in a suitable solvent like carbon tetrachloride. This reaction selectively brominates the carbon adjacent to the carbonyl group to yield 2-bromo-1-(3-chlorophenyl)ethanone.[7]

-

Willgerodt-Kindler Reaction and Hydrolysis: The resulting α-bromo ketone can then undergo a Willgerodt-Kindler reaction. This involves reacting the ketone with sulfur and a secondary amine (e.g., morpholine) to form a thioamide, which upon subsequent hydrolysis with a strong acid or base, will yield the corresponding carboxylic acid, this compound.

Note: This proposed pathway is based on established chemical transformations. Optimization of reaction conditions, including temperature, reaction time, and purification methods, would be necessary to achieve a good yield and purity of the final product.

Reactivity Profile

The reactivity of this compound is primarily dictated by three functional groups: the carboxylic acid group, the benzylic bromine atom, and the aromatic ring with its halogen substituents.

-

Carboxylic Acid Group: The carboxylic acid moiety can undergo typical reactions such as esterification, amidation, and reduction to the corresponding alcohol. It also imparts acidic properties to the molecule.

-

Benzylic Bromine Atom: The bromine atom at the benzylic position is a good leaving group, making this position susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups.

-

Aromatic Ring: The electron-withdrawing nature of the bromine and chlorine atoms deactivates the aromatic ring towards electrophilic substitution. However, the halogen atoms themselves can participate in cross-coupling reactions, such as Suzuki or Heck couplings, enabling the formation of carbon-carbon bonds.

Applications in Research and Development

This compound serves as a key building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[4]

Pharmaceutical Synthesis

Halogenated phenylacetic acid derivatives are precursors to a variety of bioactive compounds. While specific drugs derived from the 2-bromo-3-chloro isomer are not explicitly documented in readily available literature, its structural motifs are found in compounds with anti-inflammatory and analgesic properties.[8] For instance, the related compound, α-bromo-(2-chloro)phenylacetic acid, is a key intermediate in the synthesis of the antiplatelet drug Clopidogrel.[9][10] The unique substitution pattern of this compound offers the potential for the development of new chemical entities with novel pharmacological profiles.

Agrochemical Development

Similar to its role in pharmaceuticals, this compound can be utilized in the synthesis of novel pesticides and herbicides. The introduction of specific halogen patterns on a phenylacetic acid scaffold can lead to compounds with targeted activity against pests or weeds.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound (CAS 1261775-55-6) is not widely available. However, based on the data for structurally related compounds such as bromoacetic acid and other halogenated phenylacetic acids, the following precautions should be taken.[5]

Hazard Statements (Inferred):

-

Fatal if swallowed.[5]

-

Toxic in contact with skin or if inhaled.[5]

-

Causes severe skin burns and eye damage.[5]

-

May cause an allergic skin reaction.[5]

-

Very toxic to aquatic life.[5]

Precautionary Measures:

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Avoid breathing dust. Do not get in eyes, on skin, or on clothing. Wash thoroughly after handling.

-

Storage: Keep the container tightly closed in a dry and well-ventilated place.

First Aid:

-

If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[5]

-

If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[5]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor.[5]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[5]

It is imperative to consult a comprehensive and up-to-date Safety Data Sheet from the supplier before handling this chemical.

Conclusion

This compound is a valuable halogenated intermediate with significant potential in organic synthesis, particularly for the development of new pharmaceutical and agrochemical agents. While there is a need for more comprehensive public data on its physical properties and specific synthetic applications, its structural features suggest a rich and versatile reactivity profile. Researchers and scientists are encouraged to explore the synthetic utility of this compound, while adhering to strict safety protocols, to unlock its potential in creating novel and impactful molecules.

References

-

Alachem Co., Ltd. 1261775-55-6 | this compound. [Link]

-

Ark Pharma Scientific Limited. 2-(2-bromo-3-chlorophenyl)acetic acid | CAS:1261775-55-6. [Link]

-

MySkinRecipes. 2-(2-Bromo-3-chlorophenyl)acetic acid. [Link]

-

Patsnap Eureka. Method for preparing clopidogrel intermediate alpha-bromo (2-chloro) methyl phenylacetate by recycling aqueous solution method. [Link]

-

High Quality at Affordable Price. Alpha-Bromo-2-Chlorophenylacetic Acid. [Link]

-

PubChem. 2-Bromo-3'-chloroacetophenone. [Link]

-

Lead Sciences. 2-(2-Bromo-3-chlorophenyl)acetic acid. [Link]

-

BuyersGuideChem. This compound methyl ester suppliers and producers. [Link]

-

PrepChem.com. Synthesis of 2-bromo-p-chlorophenylacetyl chloride. [Link]

- Google Patents. CN103755540A - Synthesis method of 2-chloro-3'-bromoacetophenone.

- Google Patents.

Sources

- 1. 1261775-55-6 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 2. 2-(2-bromo-3-chlorophenyl)acetic acid | CAS:1261775-55-6 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 3. 1261775-55-6|2-(2-Bromo-3-chlorophenyl)acetic acid|BLD Pharm [bldpharm.com]

- 4. 2-(2-Bromo-3-chlorophenyl)acetic acid [myskinrecipes.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. This compound - CAS:1261775-55-6 - Sunway Pharm Ltd [3wpharm.com]

- 7. CN103755540A - Synthesis method of 2-chloro-3'-bromoacetophenone - Google Patents [patents.google.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Method for preparing clopidogrel intermediate alpha-bromo (2-chloro) methyl phenylacetate by recycling aqueous solution method - Eureka | Patsnap [eureka.patsnap.com]

- 10. Alpha-Bromo-2-Chlorophenylacetic Acid - High Quality at Affordable Price [sonalplasrubind.com]

physicochemical characteristics of 2-Bromo-3-chlorophenylacetic acid

An In-depth Technical Guide to the Physicochemical Characteristics of 2-Bromo-3-chlorophenylacetic Acid

Introduction

This compound is a halogenated aromatic carboxylic acid. Its structural complexity, featuring a phenylacetic acid core substituted with both bromine and chlorine atoms, makes it a molecule of significant interest in synthetic organic chemistry. Halogenated phenylacetic acids are pivotal intermediates in the synthesis of a variety of biologically active molecules, including pharmaceuticals and agrochemicals.[1] For instance, the related compound, alpha-bromo-2-chlorophenylacetic acid, is a known intermediate in the preparation of the antithrombotic agent Clopidogrel.[2]

The precise positioning of the bromo and chloro substituents on the phenyl ring dictates the molecule's reactivity, electronic properties, and ultimately, its utility as a building block. A thorough understanding of its physicochemical characteristics is therefore paramount for any researcher or drug development professional aiming to utilize this compound. These properties govern its behavior in reaction media, its purification profile, and its potential interactions in biological systems.

This guide provides a detailed examination of the core physicochemical properties of this compound. It is designed not as a rigid data sheet, but as a practical and theoretical resource for scientists. We will delve into the experimental determination of these properties, explaining the causality behind the methodologies and interpreting the significance of the data in the context of chemical research and development.

Chemical Identity and Molecular Structure

A molecule's identity is fundamentally defined by its structure and composition. These identifiers are crucial for regulatory purposes, database searches, and ensuring the correct material is being used in any experimental context.

Molecular Structure:

The structure consists of a phenylacetic acid backbone where the phenyl ring is substituted at the 2-position with a bromine atom and at the 3-position with a chlorine atom.

Key Identifiers:

| Identifier | Value | Source |

| CAS Number | 1261775-55-6 | [3] |

| Molecular Formula | C₈H₆BrClO₂ | [3] |

| Molecular Weight | 249.49 g/mol | [3] |

Section 1: Physical State and Thermal Properties

The physical and thermal properties of a compound are often the first characteristics observed and are fundamental indicators of purity and stability.

Appearance

This compound is expected to be a white to off-white crystalline solid at standard temperature and pressure. This appearance is typical for many small organic carboxylic acids.[4]

Melting Point

The melting point is a critical thermal property that provides a primary indication of a compound's purity. A sharp melting point range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid, whereas impurities will cause a depression and broadening of the melting range.[5]

Expected Melting Point: While data for the specific 2-bromo-3-chloro isomer is not widely published, related isomers such as α-Bromo-2-chlorophenylacetic acid exhibit a melting point in the range of 106-112°C .[2][4][6] It is reasonable to anticipate a similar range for the title compound.

This protocol describes the determination of a melting point range using a standard melting point apparatus, a technique valued for its accuracy and small sample requirement.[7]

Causality: The principle lies in heating a small, packed sample slowly and observing the temperature at which the solid phase transitions to a liquid. Slow, controlled heating (~2°C/minute) is crucial near the expected melting point to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.[5]

Methodology:

-

Sample Preparation: Place a small amount of the dry this compound on a clean, dry surface. Grind it into a fine powder.

-

Capillary Loading: Gently tap the open end of a capillary tube into the powder until a small amount of the sample enters the tube. Invert the tube and tap the sealed end on a hard surface to pack the sample down. Repeat until the sample fills 1-2 mm at the bottom of the tube.[8]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Approximate Determination (Optional but Recommended): Conduct a rapid heating run (10-20°C/minute) to find an approximate melting range. This saves time during the precise measurement.[5]

-

Precise Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Insert a new capillary. Heat the sample at a slow rate, approximately 2°C per minute.[5]

-

Data Recording: Record two temperatures:

-

T₁: The temperature at which the first drop of liquid appears.

-

T₂: The temperature at which the entire sample has completely melted into a clear liquid.

-

-

Reporting: The melting point is reported as the range T₁ - T₂. For a pure sample, this range should be narrow.

Caption: Workflow for Melting Point Determination.

Section 2: Solubility Profile

Solubility is a fundamental property that dictates how a compound can be handled, purified, and formulated. For an active pharmaceutical ingredient (API), solubility in aqueous and lipid environments is a key determinant of its bioavailability. The "like dissolves like" principle is a useful starting point, where polar solutes dissolve in polar solvents and nonpolar solutes in nonpolar solvents.[9]

Expected Solubility:

-

Water: As an organic acid, this compound is expected to be slightly soluble or insoluble in water .[2] The polar carboxylic acid group imparts some water solubility, but the large, nonpolar substituted phenyl ring significantly reduces it.

-

Aqueous Base (e.g., 5% NaOH, 5% NaHCO₃): The compound should be soluble in aqueous basic solutions. The carboxylic acid group (R-COOH) will be deprotonated by the base to form the corresponding carboxylate salt (R-COO⁻ Na⁺), which is ionic and thus highly soluble in water.[10][11] This property is crucial for extraction and purification.

-

Organic Solvents: It is expected to be soluble in a range of common organic solvents, such as alcohols (methanol, ethanol), ethers (diethyl ether), and halogenated solvents (dichloromethane), due to its organic character.[12]

This protocol provides a systematic approach to determine the solubility of a compound in various solvents, which can also help classify it by its functional groups.[13][14]

Causality: The tests are performed in a specific order. Water solubility is tested first to determine overall polarity. Insolubility in water followed by solubility in a basic solution (like 5% NaOH) is strong evidence of an acidic functional group.[13] The use of a weak base (5% NaHCO₃) can further distinguish strong acids (which will dissolve) from weaker acids like phenols (which typically will not).[14]

Methodology:

-

Setup: Label a series of small test tubes for each solvent to be tested (e.g., Water, 5% NaOH, 5% NaHCO₃, 5% HCl, Ethanol, Dichloromethane).

-

Sample Addition: To each test tube, add approximately 25 mg of this compound.[10]

-

Solvent Addition: Add 0.75 mL of the respective solvent to each tube in portions.[13]

-

Mixing: After each addition, shake the test tube vigorously for 10-20 seconds to facilitate dissolution.[11]

-

Observation: Observe whether the solid dissolves completely. If the solid dissolves, the compound is classified as "soluble." If it remains unchanged or only a small fraction dissolves, it is "insoluble."

-

Acid-Base Reaction Confirmation:

-

To the test tube containing the sample dissolved in 5% NaOH, add 6 M HCl dropwise until the solution is acidic (test with pH paper). The reappearance of a precipitate confirms the acidic nature of the original compound.[11]

-

Caption: Systematic Workflow for Solubility Classification.

Section 3: Acidity (pKa)

The acid dissociation constant (Ka), or more commonly its logarithmic form pKa, is a quantitative measure of the strength of an acid in solution. For a drug candidate, the pKa value is critical as it determines the extent of ionization at a given pH, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) properties.[15]

Expected pKa: The pKa of the parent compound, phenylacetic acid, is approximately 4.3. The presence of two electron-withdrawing halogen substituents (Br and Cl) on the phenyl ring will stabilize the carboxylate anion through an inductive effect, making the compound a stronger acid. Therefore, the pKa of this compound is expected to be lower than 4.3 . For comparison, the pKa of 2-chlorophenylacetic acid has been evaluated.

Potentiometric titration is a highly accurate and standard method for pKa determination.[16] It involves monitoring the pH of a solution of the acid as a standardized base is incrementally added.

Causality: The titration curve (a plot of pH vs. volume of titrant added) has a characteristic sigmoidal shape for a weak acid. The pKa is the pH at the half-equivalence point—the point where exactly half of the acid has been neutralized by the base.[17] At this specific point, the concentrations of the protonated acid (HA) and the deprotonated conjugate base (A⁻) are equal. According to the Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])), when [A⁻] = [HA], the log term becomes zero, and thus pH = pKa.[17]

Methodology:

-

Preparation:

-

Accurately weigh a sample of this compound and dissolve it in a known volume of water (or a water/co-solvent mixture if solubility is low) to create a solution of known concentration (e.g., 1 mM).[18]

-

Prepare a standardized solution of a strong base, typically 0.1 M NaOH.

-

Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[18]

-

-

Titration Setup:

-

Place the acidic solution in a beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode in the solution.

-

Use a burette to add the standardized NaOH solution.

-

-

Titration Process:

-

Record the initial pH of the acid solution.

-

Add the NaOH titrant in small, precise increments (e.g., 0.1 or 0.2 mL).

-

After each increment, allow the pH to stabilize and record both the total volume of NaOH added and the corresponding pH.

-

Continue adding titrant well past the equivalence point (the region of sharpest pH change).

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.

-

Determine the equivalence point (Veq), which is the inflection point of the curve (often found by taking the first derivative of the plot, d(pH)/dV).

-

Calculate the volume at the half-equivalence point (Veq/2).

-

Find the pH on the titration curve that corresponds to the volume Veq/2. This pH value is the pKa of the acid.[18]

-

Caption: Workflow for pKa Determination via Potentiometric Titration.

Section 4: Spectroscopic Profile

Spectroscopic data provides an unambiguous fingerprint of a molecule's structure. For any novel or synthesized compound, confirming its structure with techniques like NMR, IR, and Mass Spectrometry is a non-negotiable step.

Expected Spectral Data:

| Technique | Characteristic Features |

| ¹H NMR | - Carboxylic Acid Proton (COOH): A broad singlet, typically downfield (>10 ppm).[19]- Alpha-Proton (CH): A singlet (or doublet if chiral and resolved) between 3.6-4.0 ppm.[19]- Aromatic Protons (Ar-H): A complex multiplet pattern between 7.0-7.5 ppm, corresponding to the three protons on the substituted ring.[19][20] |

| ¹³C NMR | - Carbonyl Carbon (C=O): A signal around 170-180 ppm.[21]- Aromatic Carbons (Ar-C): Multiple signals in the 120-140 ppm region. The carbons directly attached to Br and Cl will be shifted accordingly.- Alpha-Carbon (CH): A signal around 40-50 ppm. |

| IR Spectroscopy | - O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.[22]- C=O Stretch (Carbonyl): A strong, sharp absorption band around 1700-1725 cm⁻¹.[22]- C-Br / C-Cl Stretches: Signals in the fingerprint region, typically below 800 cm⁻¹. |

| Mass Spec (EI) | - Molecular Ion (M⁺): A cluster of peaks around m/z 248, 250, 252, reflecting the isotopic abundances of ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br.[21]- Key Fragments: Loss of COOH (m/z 45), loss of Br (m/z 79/81), and the tropylium ion fragment (m/z 91). |

Conclusion

The physicochemical properties of this compound—its solid nature, defined melting point, predictable solubility based on pH, and distinct acidic character—define its profile as a versatile chemical intermediate. The experimental protocols detailed in this guide provide a robust framework for verifying these characteristics in a laboratory setting. For researchers in drug discovery and chemical synthesis, a firm grasp of these parameters is essential for designing efficient purification strategies, controlling reaction conditions, and ultimately, leveraging this molecule's synthetic potential to build more complex and valuable compounds.

References

- Melting point determination. (n.d.). Retrieved from University of Calgary, Department of Chemistry.

- Experiment (1) determination of melting points. (2021-09-19).

- Determination of Melting Point. (n.d.). Retrieved from Clarion University, Science in Motion.

- Determination Of Melting Point Of An Organic Compound. (n.d.).

- Experiment 1 - Melting Points. (n.d.). Retrieved from a university chemistry department resource.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Experiment 2 # Solubility 13. (n.d.).

- α-Bromo-2-chlorophenylacetic acid. (n.d.).

- Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. (n.d.).

- Protocol for Determining pKa Using Potentiometric Titration. (n.d.).

- EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Procedure For Determining Solubility of Organic Compounds. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- This compound - CAS:1261775-55-6. (n.d.).

- Alpha-Bromo-2-Chlorophenylacetic Acid - High Quality at Affordable Price. (n.d.).

- APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.).

- Alpha-Bromo-2-chlorophenylacetic Acid CAS 141109-25-3. (n.d.).

- Development of Methods for the Determination of pKa Values. (n.d.).

- Alpha Bromo-2-chlorophenylacetic Acid Methyl Ester. (n.d.).

- 2-(2-Bromo-3-chlorophenyl)acetic acid. (n.d.).

- 2-Chlorophenylacetic acid 99 2444-36-2. (n.d.).

- alpha-Bromo-2-chlorophenylacetic Acid. (n.d.). Retrieved from Tokyo Chemical Industry (India) Pvt. Ltd.

- 3-Chlorophenylacetic acid(1878-65-5) 1H NMR spectrum. (n.d.).

- 2-Bromophenylacetic acid - Optional[1H NMR] - Spectrum. (n.d.).

- 3-Chlorophenylacetic acid | C8H7ClO2 | CID 15879. (n.d.).

- α-Bromophenylacetic acid. (n.d.).

Sources

- 1. 2-(2-Bromo-3-chlorophenyl)acetic acid [myskinrecipes.com]

- 2. Alpha-Bromo-2-Chlorophenylacetic Acid - High Quality at Affordable Price [sonalplasrubind.com]

- 3. This compound - CAS:1261775-55-6 - Sunway Pharm Ltd [3wpharm.com]

- 4. chemimpex.com [chemimpex.com]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. Alpha-Bromo-2-chlorophenylacetic Acid CAS 141109-25-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 7. pennwest.edu [pennwest.edu]

- 8. byjus.com [byjus.com]

- 9. chem.ws [chem.ws]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. bellevuecollege.edu [bellevuecollege.edu]

- 12. Affordable Price Alpha Bromo-2-chlorophenylacetic Acid Methyl Ester, Supplier & Exporter Mumbai [joshi-group.com]

- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 14. scribd.com [scribd.com]

- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 16. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 17. web.williams.edu [web.williams.edu]

- 18. creative-bioarray.com [creative-bioarray.com]

- 19. 3-Chlorophenylacetic acid(1878-65-5) 1H NMR spectrum [chemicalbook.com]

- 20. spectrabase.com [spectrabase.com]

- 21. 3-Chlorophenylacetic acid | C8H7ClO2 | CID 15879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. α-Bromophenylacetic acid [webbook.nist.gov]

Spectroscopic Characterization of 2-Bromo-3-chlorophenylacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Bromo-3-chlorophenylacetic acid (CAS No. 1261775-55-6). As a crucial building block in the synthesis of various pharmaceutical compounds, a thorough understanding of its spectral properties is paramount for identity confirmation, purity assessment, and reaction monitoring. This document outlines the theoretical and practical aspects of acquiring and interpreting Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for this compound.

Molecular Structure and Expected Spectroscopic Features

This compound possesses a unique substitution pattern on the phenyl ring, which, along with the carboxylic acid moiety, dictates its characteristic spectroscopic signature. The key structural features to consider are the trisubstituted aromatic ring, the acidic proton of the carboxylic acid, and the benzylic methylene group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable for structural verification.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to exhibit signals corresponding to the aromatic protons, the methylene protons, and the carboxylic acid proton.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | ~11-12 | Singlet (broad) | 1H |

| Aromatic (H6) | ~7.5 | Doublet | 1H |

| Aromatic (H4) | ~7.3 | Triplet | 1H |

| Aromatic (H5) | ~7.1 | Doublet | 1H |

| Methylene (-CH₂) | ~3.8 | Singlet | 2H |

Causality behind Predictions: The aromatic protons are in the downfield region (7.0-8.0 ppm) due to the deshielding effect of the ring current. The electron-withdrawing nature of the bromine and chlorine atoms will further influence their precise chemical shifts. The carboxylic acid proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet far downfield. The methylene protons, being adjacent to both the aromatic ring and the carbonyl group, are also deshielded and are expected to appear as a singlet.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carbonyl (-COOH) | ~175 |

| Aromatic (C-Br) | ~122 |

| Aromatic (C-Cl) | ~134 |

| Aromatic (C1) | ~138 |

| Aromatic (C4, C5, C6) | ~128-132 |

| Methylene (-CH₂) | ~40 |

Causality behind Predictions: The carbonyl carbon of the carboxylic acid is significantly deshielded and appears at the lowest field. The aromatic carbons attached to the halogens (C-Br and C-Cl) are influenced by their electronegativity and anisotropic effects. The remaining aromatic carbons will have distinct chemical shifts based on their substitution pattern. The methylene carbon is in the aliphatic region but is shifted downfield due to the proximity of the electron-withdrawing aromatic ring and carbonyl group.

Experimental Protocol for NMR Spectroscopy

The following protocol outlines the standard procedure for acquiring high-quality ¹H and ¹³C NMR spectra of a solid sample like this compound.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Place the sample in the NMR magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

-

Data Acquisition:

-

For ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio, which can range from several hundred to several thousand scans depending on the sample concentration.

-

-

Data Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID) to obtain the spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Self-Validating System: The consistency of the integration values in the ¹H NMR spectrum with the expected number of protons for each signal serves as an internal validation of the structure.

Workflow Diagram for NMR Analysis:

Caption: Workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.

Expected Mass Spectrum

For this compound (C₈H₆BrClO₂), the molecular weight is approximately 249.49 g/mol . Due to the isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion region will exhibit a characteristic isotopic cluster.

Table 3: Expected Isotopic Pattern for the Molecular Ion of this compound

| m/z | Isotopic Composition | Relative Abundance (%) |

| 248 | C₈H₆⁷⁹Br³⁵ClO₂ | ~100 |

| 250 | C₈H₆⁸¹Br³⁵ClO₂ / C₈H₆⁷⁹Br³⁷ClO₂ | ~129 |

| 252 | C₈H₆⁸¹Br³⁷ClO₂ | ~32 |

Causality behind Fragmentation: Electron Ionization (EI) is a hard ionization technique that will likely cause significant fragmentation. Key expected fragmentation pathways include:

-

Loss of the carboxylic acid group (-COOH): A peak corresponding to [M-45]⁺.

-

Alpha-cleavage: Loss of a bromine or chlorine radical.

-

Benzylic cleavage: Cleavage of the bond between the methylene group and the aromatic ring.

Experimental Protocol for Mass Spectrometry

Step-by-Step Methodology:

-

Sample Introduction:

-

Introduce a small amount of the solid sample directly into the ion source via a direct insertion probe or dissolve it in a volatile solvent for injection into a gas chromatograph (GC-MS).

-

-

Ionization:

-

Utilize Electron Ionization (EI) at a standard energy of 70 eV to generate the molecular ion and fragment ions.

-

-

Mass Analysis:

-

Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Detection:

-

Detect the ions and generate a mass spectrum, which is a plot of relative intensity versus m/z.

-

Workflow Diagram for Mass Spectrometry Analysis:

Caption: Workflow for Mass Spectrometry analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Expected IR Spectrum

The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and the substituted aromatic ring.

Table 4: Expected IR Absorption Bands for this compound

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid (-OH) | O-H stretch | 3300-2500 | Broad, Strong |

| Aromatic C-H | C-H stretch | 3100-3000 | Sharp, Medium |

| Carboxylic Acid (C=O) | C=O stretch | 1710-1680 | Strong |

| Aromatic C=C | C=C stretch | 1600-1450 | Medium to Weak |

| Carboxylic Acid (C-O) | C-O stretch | 1320-1210 | Strong |

| Aromatic C-H bend | C-H out-of-plane bend | 900-675 | Strong |

| C-Cl stretch | C-Cl stretch | 800-600 | Medium |

| C-Br stretch | C-Br stretch | 690-515 | Medium |

Causality behind Absorptions: The broad O-H stretch is characteristic of the hydrogen-bonded dimeric form of carboxylic acids. The strong carbonyl absorption is a hallmark of the C=O double bond. The aromatic C-H and C=C stretching and bending vibrations confirm the presence of the phenyl ring, with the specific pattern of the out-of-plane bends providing clues to the substitution pattern.

Experimental Protocol for IR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient technique for analyzing solid samples with minimal preparation.

Step-by-Step Methodology:

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal.

-

-

Sample Analysis:

-

Place a small amount of the solid this compound onto the ATR crystal.

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

-

Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

-

Workflow Diagram for IR Spectroscopy Analysis:

An In-depth Technical Guide to 2-Bromo-3-chlorophenylacetic Acid

CAS Number: 1261775-55-6

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-3-chlorophenylacetic acid, a halogenated aromatic carboxylic acid of significant interest in synthetic organic chemistry. While direct experimental data for this specific compound is limited in publicly accessible literature, this document synthesizes information from analogous compounds and established chemical principles to offer a detailed perspective for researchers, scientists, and professionals in drug development. The guide covers its chemical identity, potential synthetic pathways, expected spectroscopic characteristics, reactivity, prospective applications as a building block in medicinal chemistry, and essential safety and handling protocols. The information presented herein is intended to serve as a foundational resource to stimulate further investigation and application of this versatile chemical intermediate.

Chemical Identity and Physicochemical Properties

This compound is a disubstituted phenylacetic acid derivative. The strategic placement of a bromine atom at the 2-position and a chlorine atom at the 3-position of the phenyl ring imparts unique electronic and steric properties, making it a valuable intermediate for the synthesis of more complex molecules.

| Identifier | Value | Source |

| CAS Number | 1261775-55-6 | [1][2] |

| Molecular Formula | C₈H₆BrClO₂ | [1][2] |

| Molecular Weight | 249.49 g/mol | [1][2] |

| IUPAC Name | 2-(2-Bromo-3-chlorophenyl)acetic acid | N/A |

| Synonyms | Benzeneacetic acid, 2-bromo-3-chloro- | [1] |

Note: Physicochemical properties such as melting point, boiling point, and solubility have not been extensively reported in the literature for this specific compound. These properties would need to be determined experimentally.

Potential Synthetic Methodologies

α-Bromination of 3-Chlorophenylacetic Acid

A direct and logical approach involves the α-bromination of commercially available 3-chlorophenylacetic acid. This reaction, typically proceeding via an acid-catalyzed enolization followed by reaction with an electrophilic bromine source, is a well-established method for the synthesis of α-halo carboxylic acids.

Reaction Scheme:

Figure 1: Proposed synthesis of this compound via α-bromination.

Experimental Protocol (Hypothetical):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 3-chlorophenylacetic acid in a suitable inert solvent (e.g., carbon tetrachloride or chloroform).

-

Catalyst Addition: Add a catalytic amount of red phosphorus or phosphorus tribromide (PBr₃).

-

Bromination: Heat the mixture to reflux and add bromine (Br₂) dropwise. The reaction progress can be monitored by the disappearance of the bromine color.

-

Work-up: After the reaction is complete, cool the mixture and quench any excess bromine with a reducing agent (e.g., sodium bisulfite solution).

-

Isolation: Extract the product into an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system.

Oxidation of 2-Bromo-3-chloroacetophenone

Another viable route involves the oxidation of a corresponding acetophenone derivative. 2-Bromo-3-chloroacetophenone can be synthesized and subsequently oxidized to the desired carboxylic acid. The Willgerodt-Kindler reaction is a classic method for converting aryl alkyl ketones to the corresponding amides, which can then be hydrolyzed to the carboxylic acid.

Reaction Scheme:

Figure 2: Synthesis via the Willgerodt-Kindler reaction and subsequent hydrolysis.

Experimental Protocol (Hypothetical):

-

Synthesis of 2-Bromo-3-chloroacetophenone: This precursor can be prepared by the Friedel-Crafts acylation of 1-bromo-2-chlorobenzene with acetyl chloride, followed by α-bromination of the resulting acetophenone.

-

Willgerodt-Kindler Reaction: Heat a mixture of 2-bromo-3-chloroacetophenone, sulfur, and morpholine under reflux.

-

Hydrolysis: The resulting thioamide is then hydrolyzed to the carboxylic acid by heating with a strong acid or base (e.g., aqueous sulfuric acid or sodium hydroxide).

-

Isolation and Purification: The product is isolated by extraction and purified by recrystallization.

Structural Elucidation and Spectroscopic Analysis (Predicted)

As no experimentally derived spectroscopic data for this compound is publicly available, the following are predicted characteristics based on the analysis of its structural analogues, such as 3-chlorophenylacetic acid and 3-bromophenylacetic acid.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show a complex multiplet for the three aromatic protons and a singlet for the methylene protons. The chemical shifts would be influenced by the electron-withdrawing effects of the halogen substituents and the carboxylic acid group.

-

Aromatic Protons (Ar-H): Expected in the range of δ 7.2-7.6 ppm. The splitting pattern will be a complex multiplet due to ortho, meta, and para couplings.

-

Methylene Protons (-CH₂-): Expected as a singlet in the range of δ 3.6-3.8 ppm.

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected at a downfield chemical shift, typically δ 10-12 ppm, which may be exchangeable with D₂O.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework.

-

Carbonyl Carbon (C=O): Expected in the range of δ 175-180 ppm.

-

Aromatic Carbons (Ar-C): Six distinct signals are expected in the aromatic region (δ 120-140 ppm), with the carbons attached to the halogens showing characteristic shifts.

-

Methylene Carbon (-CH₂-): Expected in the range of δ 40-45 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹.

-

C-O Stretch (Carboxylic Acid): A band in the region of 1200-1300 cm⁻¹.

-

C-Br and C-Cl Stretches: These will appear in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS) (Predicted)

The mass spectrum will show the molecular ion peak and characteristic isotopic patterns for bromine and chlorine.

-

Molecular Ion (M⁺): Expected at m/z 248, 250, and 252, with the isotopic pattern characteristic of one bromine and one chlorine atom.

-

Fragmentation: Common fragmentation pathways would include the loss of the carboxylic acid group (-COOH) and cleavage of the C-C bond between the methylene group and the aromatic ring.

Chemical Reactivity and Derivatization

This compound possesses several reactive sites that can be exploited for further chemical transformations.

Figure 3: Reactivity map of this compound.

-

Carboxylic Acid Group: The carboxylic acid moiety can undergo standard transformations such as esterification, amidation, and reduction to the corresponding alcohol.

-

α-Position: The methylene protons are acidic and can be deprotonated to form an enolate, which can then participate in various alkylation and condensation reactions.

-

Aromatic Ring: The bromine and chlorine substituents influence the reactivity of the aromatic ring towards electrophilic substitution. The bromine atom at the 2-position can also participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon bonds.

Applications in Research and Drug Development

Substituted phenylacetic acids are a class of compounds with significant importance in medicinal chemistry. They are key structural motifs in a variety of therapeutic agents. While specific applications for this compound are not yet widely reported, its structural features suggest its potential as a valuable building block in drug discovery.

-

Intermediate for Active Pharmaceutical Ingredients (APIs): Halogenated phenylacetic acids are known intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other pharmaceuticals. For instance, the related compound, α-bromo-(2-chloro)phenylacetic acid, is a key intermediate in the synthesis of the antiplatelet drug clopidogrel.

-

Scaffold for Library Synthesis: The multiple reactive sites on this compound make it an ideal scaffold for the combinatorial synthesis of compound libraries for high-throughput screening.

-

Molecular Probes: Derivatization of this compound could lead to the development of molecular probes for studying biological processes.

Safety and Handling

| Hazard Category | Precautionary Measures |

| Acute Toxicity | Assume to be harmful if swallowed, in contact with skin, or if inhaled. |

| Skin Corrosion/Irritation | Causes skin irritation.[3][4] Wear protective gloves and clothing. |

| Eye Damage/Irritation | Causes serious eye irritation.[3][4] Wear eye and face protection. |

| Respiratory Sensitization | May cause respiratory irritation.[3][4] Use in a well-ventilated area or with respiratory protection. |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles and/or a face shield.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and other protective clothing as necessary.

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if ventilation is inadequate.

Handling and Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents and bases.

-

Avoid dust formation and inhalation.

Conclusion

This compound (CAS No. 1261775-55-6) is a chemical intermediate with considerable potential in synthetic organic chemistry, particularly in the realm of pharmaceutical and agrochemical research. While direct experimental data is currently sparse, this technical guide has provided a comprehensive overview based on established chemical principles and data from analogous structures. The proposed synthetic routes, predicted spectroscopic data, and potential applications outlined herein are intended to provide a solid foundation for researchers to further explore the chemistry and utility of this promising molecule. As with any chemical of unknown toxicity, stringent safety precautions are paramount during handling and experimentation.

References

-

Sunway Pharm Ltd. This compound - CAS:1261775-55-6. Available at: [Link]

-

Zhejiang Liaoyuan Pharm Co Ltd. Method for preparing clopidogrel intermediate alpha-bromo (2-chloro) methyl phenylacetate by recycling aqueous solution method. Patsnap Eureka. Available at: [Link]

-

Beijing Xinheng Research Technology Co., Ltd. This compound - CAS:1261775-55-6. Available at: [Link]

- Google Patents. Preparation method of chlorophenyl acetic acid. CN1927810A.

- Google Patents. Synthesis method of 2-chloro-3'-bromoacetophenone. CN103755540A.

-

PubChem. 2-Bromo-3'-chloroacetophenone. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. 3-Chlorophenylacetic acid. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. CN101774914B - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate - Google Patents [patents.google.com]

- 2. CN103755540A - Synthesis method of 2-chloro-3'-bromoacetophenone - Google Patents [patents.google.com]

- 3. 2-Bromo-3'-chloroacetophenone | C8H6BrClO | CID 38738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Chlorophenylacetic acid | C8H7ClO2 | CID 15879 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity of Substituted Phenylacetic Acids: From Mechanism to Therapeutic Application

Abstract

Phenylacetic acid (PAA) and its derivatives represent a class of compounds with a deceptively simple core structure that belies a vast and complex range of biological activities. This technical guide provides an in-depth exploration of the multifaceted roles of substituted phenylacetic acids, moving beyond a simple catalog of effects to a mechanistic understanding of their function. We will dissect the structure-activity relationships that govern their efficacy and explore the experimental methodologies used to validate their activity. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical scaffold.

Introduction: The Phenylacetic Acid Scaffold

Phenylacetic acid (PAA) is an organic compound consisting of a phenyl group attached to a carboxylic acid functional group.[1] Naturally occurring in plants, fungi, and bacteria, PAA serves as a signaling molecule, a metabolic byproduct, and a defensive agent.[2][3][4] In plants, it functions as an auxin, a class of growth-regulating hormones, though its activity is generally less potent than the more commonly studied indole-3-acetic acid (IAA).[4][5]

The true therapeutic potential of this scaffold is unlocked through chemical substitution on both the phenyl ring and the α-carbon of the acetic acid moiety. These modifications dramatically alter the molecule's physicochemical properties—such as lipophilicity, electronic distribution, and steric profile—which in turn dictates its interaction with biological targets. This guide will systematically explore the key biological activities stemming from these substituted derivatives.

Anti-inflammatory Activity: The NSAID Paradigm

Perhaps the most well-known application of the PAA scaffold is in non-steroidal anti-inflammatory drugs (NSAIDs). The archetypal example, Diclofenac, is a 2-(2,6-dichloroanilino)phenylacetic acid.

Mechanism of Action: COX Inhibition

The primary mechanism for the anti-inflammatory, analgesic, and antipyretic effects of PAA-based NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[6] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.

The inhibition process prevents the substrate (arachidonic acid) from accessing the enzyme's active site, thereby halting the production of pro-inflammatory prostaglandins.

Caption: Mechanism of COX inhibition by substituted phenylacetic acids.

Structure-Activity Relationship (SAR) for COX Inhibition

The development of selective COX-2 inhibitors was a major goal in NSAID research to reduce the gastrointestinal side effects associated with COX-1 inhibition. For PAA derivatives, specific structural features are critical for activity and selectivity.

-

Amino Linker: A 2-phenylaminophenylacetic acid backbone is a widely exploited scaffold for NSAIDs like diclofenac.[6]

-

Ring Substitutions: Halogen substitutions (e.g., chlorine, fluorine) on the aniline ring, as seen in diclofenac, significantly enhance inhibitory potency.

-

α-Methyl Group: The addition of a methyl group to the α-carbon of the acetic acid moiety is a key determinant for conferring COX-2 selectivity.[7]

However, it is crucial to note that structural modifications that enhance COX-2 selectivity can also introduce other liabilities, such as hepatotoxicity, which has been linked to the bioactivation of the drug into reactive intermediates.

Antimicrobial and Antifungal Activity

Beyond inflammation, PAA derivatives exhibit significant antimicrobial and antifungal properties.[3] Phenylacetic acid itself, produced by various bacteria like Bacillus licheniformis, is a key antimicrobial compound.[8]

Mechanism of Action

The antimicrobial action of PAAs is often multifactorial, targeting several cellular processes simultaneously.

-

Cell Membrane Disruption: PAAs can disrupt the integrity of the bacterial cell wall and membrane. This leads to increased permeability and leakage of essential intracellular components like nucleic acids and proteins.[9][10]

-

Metabolic Interference: These compounds can interfere with key metabolic pathways, such as the tricarboxylic acid (TCA) cycle, by inhibiting critical enzymes like succinate dehydrogenase (SDH) and malate dehydrogenase (MDH).[10]

-

Inhibition of Protein Synthesis: PAA has been shown to inhibit the synthesis of total protein in bacterial cells.[10]

-

Genomic DNA Interaction: Some derivatives, like 3-Phenyllactic acid, have been shown to bind to and initiate the degradation of genomic DNA.[9]

Caption: Multifaceted antimicrobial mechanism of phenylacetic acid.

Quantitative Data on Antimicrobial Activity

The efficacy of antimicrobial agents is often quantified by the Minimum Inhibitory Concentration (MIC) or the half-maximal inhibitory concentration (IC50).

| Compound | Target Organism | Activity Metric | Value | Reference |

| Phenylacetic Acid | Agrobacterium tumefaciens T-37 | IC50 | 0.8038 mg/mL | [10] |

| 3-Phenyllactic acid | Klebsiella pneumoniae | MIC | 2.5 mg/mL | [9] |

| Phenylacetic acid | Phytophthora capsici (Oomycete) | Zoospore Germination Inhibition | High | [11] |

| Sodium Phenylacetate | Phytophthora capsici (Oomycete) | Mycelial Growth Inhibition | High | [11] |

Anticancer Activity

Phenylacetate (PA) and its derivatives have demonstrated antiproliferative and pro-apoptotic effects across various cancer cell lines, including prostate, breast, and glioblastomas.[12][13]

Mechanisms of Action

The anticancer effects of PAAs are linked to several cellular mechanisms:

-

Induction of Apoptosis: PA can induce programmed cell death in tumor cells.[12]

-

Cell Differentiation: It promotes the differentiation of cancer cells, leading to growth inhibition.[12][13]

-

Metabolic Interference: Mechanisms include the inhibition of DNA methylation, depletion of glutamine, and decreased protein prenylation.[12]

-

Synergy with Chemotherapeutics: Phenylacetate can synergize with drugs like camptothecin by causing intracellular acidification, which enhances the activity of the cytotoxic drug.[14]

SAR for Anticancer Derivatives

Research into 2-(4-Fluorophenyl)-N-phenylacetamide derivatives has provided insights into the SAR for cytotoxicity against cancer cell lines.

-

Electron-Withdrawing Groups: Compounds with a nitro moiety on the N-phenyl ring (e.g., compounds 2a-2c in the study) demonstrated higher cytotoxic effects than those with electron-donating methoxy groups.[13][15]

-

Substitution Position: The position of the substituent also matters. For instance, a p-nitro substituent showed the highest activity against the MCF-7 breast cancer cell line.[13]

| Compound ID | Cell Line | IC50 (μM) | Reference |

| 2b (m-nitro) | PC3 (Prostate) | 52 | [13][15] |

| 2c (p-nitro) | PC3 (Prostate) | 80 | [13][15] |

| 2c (p-nitro) | MCF-7 (Breast) | 100 | [13][15] |

| Imatinib (Ref.) | PC3 (Prostate) | 40 | [13][15] |

| Imatinib (Ref.) | MCF-7 (Breast) | 98 | [13][15] |

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. Here, we outline the methodology for a standard cytotoxicity assay used to evaluate the anticancer potential of PAA derivatives.

Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. It is based on the principle that mitochondrial dehydrogenases in living cells can convert the yellow tetrazolium salt into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

-

Target cancer cell line (e.g., PC3, MCF-7)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well microtiter plates

-

Substituted phenylacetic acid test compounds

-

Vehicle control (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader (absorbance at ~570 nm)

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells from a culture flask.

-

Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.

-

Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment. The rationale here is to ensure cells are in a logarithmic growth phase and have adhered to the plate before drug exposure.

-

-

Compound Treatment:

-

Prepare serial dilutions of the PAA test compounds in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate for a specified period (e.g., 48 or 72 hours). This duration is chosen to allow sufficient time for the compound to exert its cytotoxic or cytostatic effects.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate for an additional 3-4 hours at 37°C. This step is critical as it allows viable cells to metabolize the MTT into formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO (or other solubilization buffer) to each well to dissolve the purple formazan crystals.

-

Gently agitate the plate for 10-15 minutes on a shaker to ensure complete solubilization. This step creates a homogenous solution for accurate absorbance reading.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

-

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

The substituted phenylacetic acid scaffold is a remarkable example of how subtle chemical modifications can elicit a wide array of potent biological responses. From the well-established anti-inflammatory effects of NSAIDs to promising antimicrobial and anticancer activities, PAA derivatives continue to be a fertile ground for drug discovery.

Future research should focus on:

-

Multi-target Ligands: Designing single PAA derivatives that can modulate multiple targets (e.g., COX inhibition and antimicrobial activity) for complex diseases.

-

Toxicity Mitigation: A deeper understanding of the structure-toxicity relationships to design safer and more effective therapeutic agents, particularly in avoiding the hepatotoxicity associated with some NSAIDs.[6]

-

Novel Mechanisms: Exploring less-understood activities, such as the interaction with GHB binding sites in the brain, could open new therapeutic avenues for neurological disorders.[16][17]

By combining rational drug design, mechanistic studies, and robust experimental validation, the scientific community can continue to unlock the full therapeutic potential of this versatile chemical class.

References

-

Phenylacetic Acid | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. [Link]

-

Identification and antimicrobial activity of phenylacetic acid produced by Bacillus licheniformis isolated from fermented soybean, Chungkook-Jang - PubMed. [Link]

-

Structure-Activity Relationship of Novel Phenylacetic CXCR1 Inhibitors - PubMed. [Link]

-

Anti-inflammatory and related properties of 2-(2,4-dichlorophenoxy)phenylacetic acid (fenclofenac) - PubMed. [Link]

-

Antimicrobial activity of phenyllactic acid against Klebsiella pneumoniae and its effect on cell wall membrane and genomic DNA - PubMed. [Link]

-

PHENYLACETIC ACID - atamankimya.com. [Link]

-

Progress in structural and functional study of the bacterial phenylacetic acid catabolic pathway, its role in pathogenicity and antibiotic resistance - Frontiers. [Link]

-

Bio-Active Phenylacetic Acid Complexes: Synthesis, Structure And Antimicrobial Activities - Journal of Chemical and Pharmaceutical Sciences. [Link]

-

Isolation and In Vivo and In Vitro Antifungal Activity of Phenylacetic Acid and Sodium Phenylacetate from Streptomyces humidus - PMC - NIH. [Link]

-

Structure-Toxicity Relationship and Structure-Activity Relationship Study of 2-Phenylaminophenylacetic Acid Derived Compounds. - ResearchGate. [Link]

-

2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - Brieflands. [Link]

-

Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds - PubMed. [Link]

-

Phenylacetic Acid | C8H8O2 | CID 999 - PubChem. [Link]

-

Phenylacetic Acids and the Structurally Related Non-Steroidal Anti-Inflammatory Drug Diclofenac Bind to Specific Gamma-Hydroxybutyric Acid Sites in Rat Brain - PubMed. [Link]

-

The differentiation inducers phenylacetate and phenylbutyrate modulate camptothecin sensitivity in colon carcinoma cells in vitro by intracellular acidification - PubMed. [Link]

-

[Non-steroidal anti-inflammatory agents. III. Synthesis and analgesic-anti-inflammatory activity of 4-(pyrrol-1-yl)phenylacetamides and 4-(pyrrol-1-yl)phenethylamines] - PubMed. [Link]

- US3864384A - Substituted phenylacetic acid compounds - Google P

-

Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain . [Link]

-

Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. - Inventiva Pharma. [Link]

-

Phenylacetic acid - Wikipedia. [Link]

-

Phenylacetic acid derivatives as hPPAR agonists - PubMed. [Link]

-

2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed. [Link]

-

Antioxidant and Anti-Inflammatory Activities of Phenolic Acid-Rich Extract from Hairy Roots of Dracocephalum moldavica - MDPI. [Link]

- US3870751A - Substituted phenyl acetic acids - Google P

-

Discovery of Phenyl Acetic Acid Substituted Quinolines as Novel Liver X Receptor Agonists for the Treatment of Atherosclerosis - Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Phenylacetic Acid: Properties, Synthesis, Uses, and Safety Considerations - YouTube. [Link]

-

Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives - MDPI. [Link]

-

The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens - PMC - PubMed Central. [Link]

-

An Historical Review of Phenylacetic Acid - PubMed. [Link]

-

Biochemical and Molecular Characterization of Phenylacetate-Coenzyme A Ligase, an Enzyme Catalyzing the First Step in Aerobic Metabolism of Phenylacetic Acid in Azoarcus evansii - PMC - PubMed Central. [Link]

-

Phenylacetic acid metabolism in land plants: novel pathways and metabolites - Journal of Experimental Botany - Oxford Academic. [Link]

-

Gas chromatographic assay of phenylacetic acid in biological fluids - Scilit. [Link]

-

Occurrence, Function, and Biosynthesis of the Natural Auxin Phenylacetic Acid (PAA) in Plants - MDPI. [Link]

-

RETENTION BEHAVIOR AND BIOLOGICAL ACTIVITY OF N-SUBSTITUTED-2-PHENYLACETAMIDE DERIVATES - Request PDF - ResearchGate. [Link]

Sources

- 1. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Frontiers | Progress in structural and functional study of the bacterial phenylacetic acid catabolic pathway, its role in pathogenicity and antibiotic resistance [frontiersin.org]

- 3. An Historical Review of Phenylacetic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Identification and antimicrobial activity of phenylacetic acid produced by Bacillus licheniformis isolated from fermented soybean, Chungkook-Jang - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antimicrobial activity of phenyllactic acid against Klebsiella pneumoniae and its effect on cell wall membrane and genomic DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isolation and In Vivo and In Vitro Antifungal Activity of Phenylacetic Acid and Sodium Phenylacetate from Streptomyces humidus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. atamankimya.com [atamankimya.com]

- 13. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation [brieflands.com]

- 14. The differentiation inducers phenylacetate and phenylbutyrate modulate camptothecin sensitivity in colon carcinoma cells in vitro by intracellular acidification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchprofiles.ku.dk [researchprofiles.ku.dk]

A Senior Application Scientist's Guide to Halogenated Phenylacetic Acid Derivatives: Synthesis, Biological Activity, and Drug Development Insights

Introduction: The Enduring Relevance of the Halogenated Phenylacetic Acid Scaffold

The phenylacetic acid framework, characterized by a phenyl ring linked to a carboxylic acid via a methylene spacer, is a cornerstone in medicinal chemistry.[1] Its derivatives are found in a vast array of biologically active molecules, from plant hormones to blockbuster pharmaceuticals.[2] The strategic introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto this scaffold is a powerful and frequently employed tactic in drug design. Halogenation can profoundly alter a molecule's physicochemical properties—such as lipophilicity, metabolic stability, and electronegativity—which in turn modulates its pharmacokinetic profile and binding affinity to biological targets.[3][4]

This guide provides an in-depth exploration of halogenated phenylacetic acid derivatives, moving beyond simple recitation of facts to explain the underlying scientific rationale. We will delve into versatile synthetic methodologies, survey the diverse spectrum of biological activities, and elucidate key structure-activity relationships (SAR). The content is tailored for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold in their own discovery programs.

Part 1: Strategic Synthesis of Halogenated Phenylacetic Acid Derivatives

The synthesis of these derivatives can be approached from multiple angles, depending on the availability of starting materials, desired substitution patterns, and scalability requirements. We will explore two robust and widely applicable methods: a classic approach via benzyl cyanide hydrolysis and a modern, efficient palladium-catalyzed carbonylation.

Method A: Hydrolysis of Halogenated Benzyl Cyanides

This is a foundational and reliable two-step approach that begins with a halogenated benzyl halide. The true utility of this method lies in its simplicity and the commercial availability of a wide variety of substituted benzyl precursors.

Causality and Experimental Rationale: The first step, nucleophilic substitution of the halide with cyanide, creates the crucial carbon-carbon bond for the eventual carboxylic acid. The subsequent hydrolysis of the nitrile group is the key transformation. It can be performed under acidic or basic conditions. Acid-catalyzed hydrolysis is often preferred for its straightforward workup, as the desired phenylacetic acid product typically precipitates upon cooling or neutralization.

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 2,4-dichlorobenzyl cyanide (1.0 eq), concentrated sulfuric acid (2.0 eq), and water (10 volumes).

-

Reaction: Heat the mixture to reflux (approximately 110-120 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Work-up and Isolation: Carefully cool the reaction mixture in an ice bath. The product, 2,4-dichlorophenylacetic acid, will precipitate as a white solid.

-

Purification: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual acid. The crude product can be further purified by recrystallization from an ethanol/water mixture to yield the final product with high purity.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Method B: Palladium-Catalyzed Carbonylation of Benzyl Halides

For a more direct and often higher-yielding route, palladium-catalyzed carbonylation stands out.[1] This method uses carbon monoxide as the carboxyl source, directly converting a benzyl halide into the corresponding phenylacetic acid derivative.[1]

Causality and Experimental Rationale: This reaction hinges on the catalytic cycle of palladium. The palladium(0) catalyst undergoes oxidative addition into the carbon-halide bond of the benzyl halide. This is followed by CO insertion and subsequent reductive elimination to form the product. The choice of ligand (e.g., triphenylphosphine) is critical for stabilizing the palladium catalyst and promoting the desired reactivity. The use of a phase-transfer catalyst can be beneficial when using an aqueous base.

Caption: Experimental workflow for Pd-catalyzed carbonylation.

Other Notable Synthetic Strategies

-

α-Halogenation: For introducing a halogen on the methylene bridge rather than the phenyl ring, the Hell-Volhard-Zelinsky (HVZ) reaction is the classic approach.[5] Modern variations use reagents like N-chlorosuccinimide (NCS) or trichloroisocyanuric acid (TCCA) for more selective and milder α-chlorination.[5]

-

Suzuki Coupling: To build the phenylacetic acid scaffold from smaller pieces, a Suzuki coupling between an aryl boronic acid and an alkyl halide can be employed, offering great flexibility in substitution patterns.[6]

-

From Phenylacetic Acids: Readily available phenylacetic acids can be converted into α-chloroketones, which are versatile intermediates for further functionalization in pharmaceutical synthesis.[7]

Part 2: Biological Activities and Therapeutic Potential

The introduction of halogens onto the phenylacetic acid core has unlocked a wide range of therapeutic applications. The halogen's nature and position are critical in determining the biological activity.

Anti-inflammatory and Analgesic Activity

This is arguably the most well-known application, exemplified by the non-steroidal anti-inflammatory drug (NSAID) Diclofenac (2-(2,6-dichloroanilino)phenylacetic acid). Phenylacetic acid derivatives have been shown to possess potent anti-inflammatory, analgesic, and antipyretic properties.[8] The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade.

Antibacterial and Antifouling Activity

Halogenation is a proven strategy for enhancing antimicrobial potency.[4] Halogenated phenylboronic acids, which are bioisosteres of phenylacetic acids, have demonstrated significant antibacterial and antibiofilm activity against pathogenic bacteria like Vibrio parahaemolyticus.[9] Specifically, derivatives containing iodine, such as 3,5-diiodo-2-methoxyphenylboronic acid (DIMPBA) and 2-fluoro-5-iodophenylboronic acid (FIPBA), were found to be particularly effective.[9] This highlights the potential of these scaffolds in combating antibiotic resistance.

Endocrine and Metabolic Modulation

-

Progesterone Receptor Antagonists: Certain halogenated phenylacetic acid derivatives attached to a steroid core have shown high and selective binding activity to the progesterone receptor.[10] Notably, the presence of a fluorine atom in the meta position of the phenylacetyl group was found to improve binding activity compared to ortho or para substitutions.[10]

-

Aldose Reductase Inhibitors: Substituted benzyloxyphenylacetic acids have been evaluated as aldose reductase inhibitors, which are targets for preventing diabetic complications.[11]

-

hPPAR Agonists: Phenylacetic acid derivatives have been developed as human peroxisome proliferator-activated receptor (hPPAR) agonists, showing in vivo glucose and triglyceride-lowering activity in insulin-resistant rodent models, indicating potential for treating type 2 diabetes.[12]

Antiangiogenic Activity

Halogenated flavonoid derivatives, which can be seen as more complex structures incorporating a phenylacetic-like motif, have displayed significant antiangiogenic activity.[13] Compounds such as 4'-bromo and 4'-chloro flavones effectively inhibited endothelial cell tube formation, a key process in angiogenesis, with potency comparable to the anticancer drug sunitinib.[13]

Part 3: Structure-Activity Relationships (SAR)

The choice and placement of the halogen atom are not arbitrary; they are critical decisions that fine-tune biological activity. The data from various studies allow us to distill some key SAR principles.

Causality of Halogen Effects:

-

Size and Polarizability: The atomic radius increases from F < Cl < Br < I. Larger, more polarizable halogens like bromine and iodine can form stronger "halogen bonds"—a type of non-covalent interaction with biological macromolecules that can be crucial for target binding.[14]

-